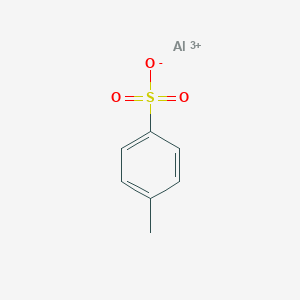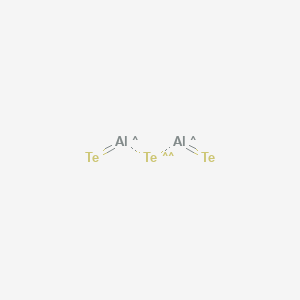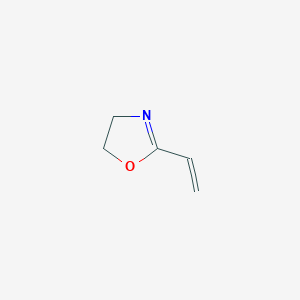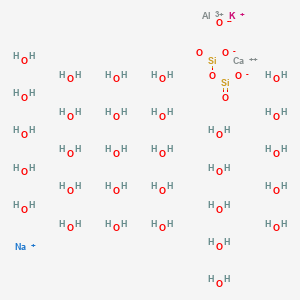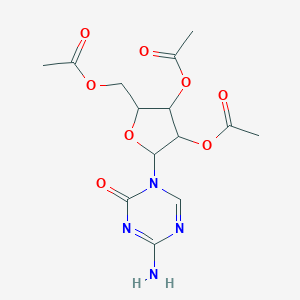
2',3',5'-triacetyl-5-Azacytidine
説明
Synthesis Analysis The chemical synthesis of 5-Azacytidine and its triacetyl derivative involves a series of steps designed to modify the nucleoside structure, enhancing its biological activity and stability. The synthesis process typically involves phosphorylation, enzymatic preparation, and chemical modifications aimed at introducing acetyl groups at specific positions. For instance, the preparation of 5-azacytidine-5'-triphosphate from 5-azacytidine through chemical phosphorylation illustrates the complexity and precision required in synthesizing these compounds (Zieliński & Sprinzl, 1984).
Molecular Structure Analysis The molecular structure of 2',3',5'-triacetyl-5-Azacytidine is characterized by the presence of a triazine ring, which is central to its mechanism of action. The modifications in its structure, such as the acetylation of the hydroxyl groups, significantly influence its chemical behavior and biological activities. The interaction of the triazine ring with cellular components, particularly DNA, plays a crucial role in its function as a DNA methylation inhibitor, impacting gene expression and cellular processes (Roberts et al., 1981).
Chemical Reactions and Properties 2',3',5'-Triacetyl-5-Azacytidine undergoes various chemical reactions that underline its biological activities. Its incorporation into DNA, effect on DNA methylation, and interaction with DNA methyltransferases are critical for its application in epigenetic therapy. The compound's ability to induce demethylation of DNA and alter gene expression patterns is linked to its chemical properties and reactions within the cell (Ghoshal et al., 2005).
科学的研究の応用
Application in Epigenetics and Oncology
- Scientific Field : Epigenetics and Oncology .
- Summary of the Application : “2’,3’,5’-triacetyl-5-Azacytidine” is a prodrug form of 5-azacytidine, a DNA methyltransferase inhibitor . It’s used in the field of epigenetics, particularly in cancer research, to study the effects of DNA methylation on gene expression .
- Methods of Application : The compound is typically administered to cell cultures or animal models at varying concentrations to observe its effects . For instance, it has been used at concentrations of 1 and 100 µM in L1210 mouse leukemia cells .
- Results or Outcomes : The compound has been shown to decrease promoter methylation of P15 in L1210 mouse leukemia cells . This suggests that it may have potential therapeutic applications in the treatment of certain types of cancer .
Application in Virology
- Scientific Field : Virology .
- Summary of the Application : “2’,3’,5’-triacetyl-5-Azacytidine” has been used in research related to HIV-1 infection .
- Methods of Application : In one study, the compound was administered at a concentration of 10 µM to unstimulated primary human CD4+ T cells .
- Results or Outcomes : The compound was found to reduce HIV-1 infection in these cells and increase their viability .
Application in Immunology & Inflammation
- Scientific Field : Immunology & Inflammation .
- Summary of the Application : “2’,3’,5’-triacetyl-5-Azacytidine” has been used in research related to adaptive immunity .
- Methods of Application : In one study, the compound was administered to mice at a dose of 38 mg/kg per day for 5 consecutive days .
- Results or Outcomes : The compound was found to decrease gut and spleen global DNA methylation levels in mice .
Application in Infectious Disease
- Scientific Field : Infectious Disease .
- Summary of the Application : “2’,3’,5’-triacetyl-5-Azacytidine” has been used in research related to HIV & AIDS .
- Methods of Application : In one study, the compound was administered at a concentration of 10 µM to unstimulated primary human CD4+ T cells .
- Results or Outcomes : The compound was found to reduce HIV-1 infection in these cells and increase their viability .
特性
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)oxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O8/c1-6(19)23-4-9-10(24-7(2)20)11(25-8(3)21)12(26-9)18-5-16-13(15)17-14(18)22/h5,9-12H,4H2,1-3H3,(H2,15,17,22)/t9-,10-,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQJVHISAFFLMA-DDHJBXDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC(=NC2=O)N)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC(=NC2=O)N)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-amino-2-oxo-1,3,5-triazin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Chloro-7,12-dihydrobenzo[c]phenarsazine](/img/structure/B80616.png)
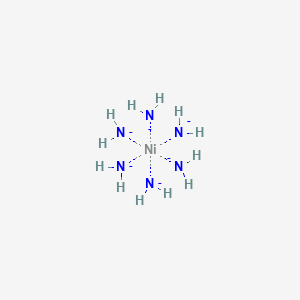


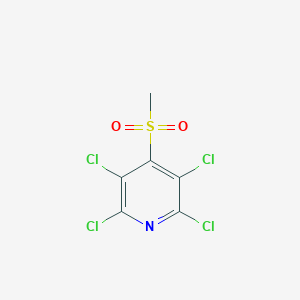



![5-[(4-Ethoxyphenyl)diazenyl]-2-[2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B80630.png)
